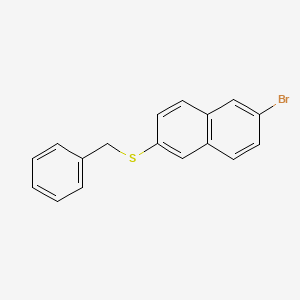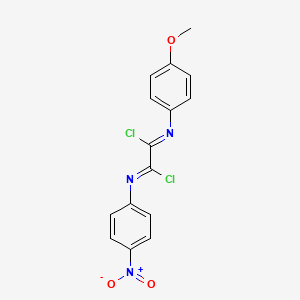![molecular formula C10H15NO3 B12523310 4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol CAS No. 740733-93-1](/img/structure/B12523310.png)
4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dimethylamino group, a hydroxy group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated or thiolated derivatives.
科学的研究の応用
4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the hydroxy and methoxy groups can form additional hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol can be compared with other similar compounds such as:
4-[(Dimethylamino)methyl]-2-methoxyphenol: Lacks the hydroxy group, which may affect its reactivity and biological activity.
4-[(Dimethylamino)(hydroxy)methyl]-2-ethoxyphenol: Contains an ethoxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
4-[(Dimethylamino)(hydroxy)methyl]-2-hydroxyphenol: Contains an additional hydroxy group, which can enhance its hydrogen bonding capacity and potentially increase its biological activity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
特性
CAS番号 |
740733-93-1 |
|---|---|
分子式 |
C10H15NO3 |
分子量 |
197.23 g/mol |
IUPAC名 |
4-[dimethylamino(hydroxy)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-11(2)10(13)7-4-5-8(12)9(6-7)14-3/h4-6,10,12-13H,1-3H3 |
InChIキー |
SHKMSEFPROVDAU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(C1=CC(=C(C=C1)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



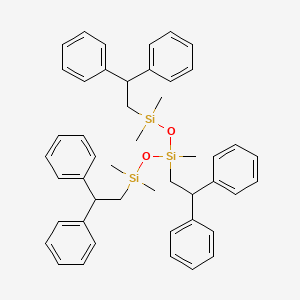
![N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B12523253.png)

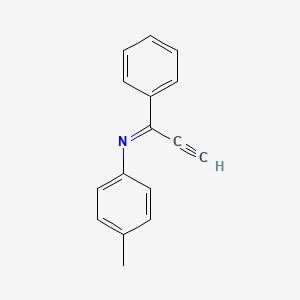
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12523287.png)

![(2R)-2-{[(4S)-Hexadec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B12523299.png)
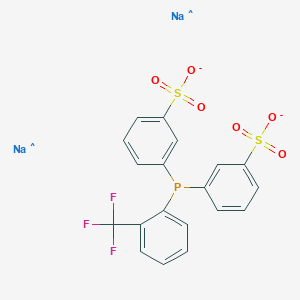
![2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide](/img/structure/B12523314.png)
